1-(4-Nitrophenyl)-4-propylpiperazine
Overview
Description
1-(4-Nitrophenyl)-4-propylpiperazine is an organic compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-4-propylpiperazine can be synthesized through a multi-step process. One common method involves the reaction of 1-(4-nitrophenyl)piperazine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-4-propylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Oxidation: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide, acetic acid as a solvent.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-4-propylpiperazine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Oxidation: Piperazine N-oxides.
Scientific Research Applications
1-(4-Nitrophenyl)-4-propylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized piperazine derivatives.
Biology: Investigated for its potential as a ligand in receptor binding studies. It can be used to study the interaction of piperazine derivatives with biological targets.
Medicine: Explored for its potential pharmacological properties, including its use as a scaffold for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-4-propylpiperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with various receptors and enzymes. The compound may exert its effects through the modulation of signaling pathways and the inhibition or activation of specific enzymes.
Comparison with Similar Compounds
1-(4-Nitrophenyl)piperazine: Lacks the propyl group, which may affect its chemical reactivity and biological activity.
4-Propylpiperazine:
1-(4-Aminophenyl)-4-propylpiperazine: The amino group provides different reactivity compared to the nitro group.
Uniqueness: 1-(4-Nitrophenyl)-4-propylpiperazine is unique due to the presence of both the nitrophenyl and propyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-nitrophenyl)-4-propylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-7-14-8-10-15(11-9-14)12-3-5-13(6-4-12)16(17)18/h3-6H,2,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJJDFNEVSVCBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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